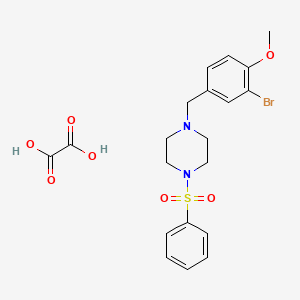
1-(3-bromo-4-methoxybenzyl)-4-(phenylsulfonyl)piperazine oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-bromo-4-methoxybenzyl)-4-(phenylsulfonyl)piperazine oxalate is a compound that has been widely studied for its potential therapeutic applications. This compound is a piperazine-based molecule that has shown promising results in scientific research, particularly in the fields of neuroscience and pharmacology. In
Mecanismo De Acción
The exact mechanism of action of 1-(3-bromo-4-methoxybenzyl)-4-(phenylsulfonyl)piperazine oxalate is not fully understood. However, it is believed to act on several neurotransmitter systems in the brain, including the serotonin, dopamine, and glutamate systems. This compound has been shown to modulate the activity of these neurotransmitter systems, which may be responsible for its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase levels of serotonin and dopamine in the brain, which may be responsible for its antidepressant and anxiolytic effects. This compound has also been shown to have anti-inflammatory effects and may be useful in treating neuroinflammatory conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(3-bromo-4-methoxybenzyl)-4-(phenylsulfonyl)piperazine oxalate in lab experiments is that it has been well-studied and its synthesis has been optimized for high yields. This compound has also been shown to have a variety of therapeutic effects, which makes it a useful tool in studying the central nervous system. However, one limitation of using this compound in lab experiments is that its exact mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are several potential future directions for research on 1-(3-bromo-4-methoxybenzyl)-4-(phenylsulfonyl)piperazine oxalate. One area of research could focus on further elucidating its mechanism of action and identifying its molecular targets in the brain. Another area of research could focus on optimizing its therapeutic potential for treating neurodegenerative diseases. Additionally, this compound could be used as a tool in studying the role of neurotransmitter systems in the brain and their potential as targets for therapeutic interventions.
Métodos De Síntesis
The synthesis of 1-(3-bromo-4-methoxybenzyl)-4-(phenylsulfonyl)piperazine oxalate involves a series of chemical reactions. The starting materials for the synthesis are 3-bromo-4-methoxybenzaldehyde and 4-(phenylsulfonyl)piperazine. These two compounds are reacted together in the presence of a catalyst to form the final product, this compound. The synthesis of this compound has been well-documented in scientific literature and has been optimized for high yields.
Aplicaciones Científicas De Investigación
1-(3-bromo-4-methoxybenzyl)-4-(phenylsulfonyl)piperazine oxalate has been studied extensively for its potential therapeutic applications. It has been shown to have a variety of effects on the central nervous system, including anxiolytic, antidepressant, and antipsychotic effects. This compound has also been studied for its potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
1-(benzenesulfonyl)-4-[(3-bromo-4-methoxyphenyl)methyl]piperazine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN2O3S.C2H2O4/c1-24-18-8-7-15(13-17(18)19)14-20-9-11-21(12-10-20)25(22,23)16-5-3-2-4-6-16;3-1(4)2(5)6/h2-8,13H,9-12,14H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQOCMXCQMJTALK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCN(CC2)S(=O)(=O)C3=CC=CC=C3)Br.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrN2O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({4-ethyl-5-[(ethylthio)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(4-iodo-2-isopropylphenyl)acetamide](/img/structure/B5122274.png)
![3-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-6-(2-methylphenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B5122288.png)
![N-(4-butoxyphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B5122296.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(3,4-dimethylphenyl)propanamide](/img/structure/B5122308.png)
![3-(anilinosulfonyl)-N-[2-(cyclohexylthio)ethyl]-4-methylbenzamide](/img/structure/B5122312.png)

![N-[1-(1-adamantyl)ethyl]-N'-(4-chloro-2-fluorophenyl)urea](/img/structure/B5122321.png)

![3-[4-(3-chlorophenyl)-1-piperazinyl]-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5122331.png)
![4-methyl-N-[2-(1-naphthyl)-1-(1-pyrrolidinylcarbonyl)vinyl]benzamide](/img/structure/B5122335.png)
![N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-methoxynicotinamide](/img/structure/B5122350.png)
![2-[1-(2-fluorobenzyl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl]-N-methylacetamide](/img/structure/B5122363.png)
![5-[(4-chlorophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B5122371.png)
![benzyl 2-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]propanoate](/img/structure/B5122380.png)